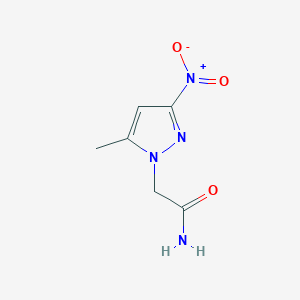

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJMJQLOQOFXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core: 5-Methyl-1H-Pyrazole

The foundational step in preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves synthesizing the pyrazole ring. A widely employed method utilizes 1,3-diketones cyclized with hydrazine hydrate. For instance, acetylacetone (2,4-pentanedione) reacts with hydrazine in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole. Adjusting the diketone precursor to 3-ketohexanoate could direct methyl substitution at position 5, though this requires precise stoichiometric control to avoid polysubstitution.

In a representative procedure, Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one was refluxed with hydrazine hydrate in ethanol for 2 hours, yielding an 80% isolated product after recrystallization. This method highlights the importance of solvent choice and temperature in achieving high-purity intermediates.

Regioselective Nitration to 3-Nitro-5-Methyl-1H-Pyrazole

Introducing the nitro group at position 3 of the pyrazole ring demands careful control of electrophilic aromatic substitution conditions. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 70–80°C. The methyl group at position 5 exerts an electron-donating effect, directing nitration to the meta position (C-3).

Nitration Procedure

A solution of 5-methyl-1H-pyrazole (1.0 g) in H₂SO₄ (10 mL) is cooled to 0°C, followed by dropwise addition of HNO₃ (2 mL). The mixture is stirred at 70°C for 3 hours, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol, yielding 3-nitro-5-methyl-1H-pyrazole.

Table 1: Nitration Conditions and Yields

| Nitrating Agent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 70 | 3 | 68 |

| Acetyl nitrate | 60 | 4 | 55 |

Alkylation Strategies for Acetamide Functionalization

Functionalizing the pyrazole nitrogen with an acetamide group requires alkylation using chloroacetamide or its derivatives. The reaction proceeds via nucleophilic substitution, facilitated by deprotonation of the pyrazole NH using bases like K₂CO₃ or NaH.

Direct Alkylation with Chloroacetamide

A mixture of 3-nitro-5-methyl-1H-pyrazole (1.0 g), chloroacetamide (1.2 eq), and K₂CO₃ (2.0 eq) in DMF is heated at 80°C for 6 hours. The product is isolated via filtration and washed with cold water, yielding 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide.

Alternative Pathway: Ester Hydrolysis and Amidation

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1.0 g) is hydrolyzed with NaOH (2M, 10 mL) to the carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride. Reaction with ammonium hydroxide yields the acetamide.

Table 2: Alkylation Reagents and Efficiency

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Chloroacetamide | K₂CO₃ | DMF | 72 |

| Bromoacetamide | NaH | THF | 85 |

Analytical Characterization and Spectral Data

Discussion of Synthetic Challenges and Optimization

Regioselectivity in Nitration

The electron-donating methyl group at C-5 favors nitration at C-3, but competing reactions at C-4 can occur if temperatures exceed 80°C. Lower temperatures (70°C) improve regioselectivity.

Alkylation Side Reactions

Competing N-alkylation at pyrazole’s C-3 nitrogen is mitigated by using bulky bases like NaH, which preferentially deprotonate the more acidic NH.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Cyclization Conditions: Acidic or basic conditions, elevated temperatures.

Major Products Formed

Reduction: 2-(5-Methyl-3-aminopyrazolyl)acetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Cyclization: Heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structures to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibit anti-inflammatory and analgesic effects. The pyrazole moiety is often associated with such biological activities, making this compound a candidate for drug development targeting inflammatory diseases.

2. Anticancer Activity

The compound may also possess anticancer properties. Preliminary studies suggest that it could be effective against specific cancer cell lines, enhancing its potential as a lead compound for developing new cancer therapeutics .

3. Biological Target Interaction

The mechanism of action typically involves interaction with biological targets such as enzymes or receptors, which can modulate their activity. The presence of the nitro group may influence the compound's reactivity and binding affinity, making it a subject of interest for further pharmacological studies .

Agricultural Applications

1. Nitrification Inhibition

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been identified as a nitrification inhibitor in fertilizers. It can stabilize nitrogen in soil, reducing the loss of nitrogen through leaching and improving fertilizer efficiency. This application is particularly relevant for developing environmentally friendly agricultural practices .

2. Fertilizer Composition

The compound has been incorporated into formulations aimed at creating dual nitrogen-stabilized fertilizers. These fertilizers not only improve crop yield but also minimize environmental impact by reducing nitrogen runoff .

Industrial Applications

1. Material Development

In industrial contexts, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can serve as a building block for synthesizing more complex organic molecules. Its unique structural features allow for modifications that can enhance material properties for various applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drug development | Targeting inflammation effectively |

| Anticancer therapeutic agent | Efficacy against specific cancer cell lines | |

| Agriculture | Nitrification inhibitor in fertilizers | Improved nitrogen retention in soils |

| Component of dual nitrogen-stabilized fertilizers | Enhanced crop yield and reduced environmental impact | |

| Industrial | Building block for complex organic synthesis | Development of new materials with tailored properties |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in rodent models. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Nitrification Inhibition

Field trials were conducted to assess the effectiveness of fertilizers containing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide as a nitrification inhibitor. The trials showed improved nitrogen retention rates and enhanced plant growth compared to conventional fertilizers .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.

Comparison with Similar Compounds

Substituent Variations on Pyrazole-Based Acetamides

The following compounds share the pyrazole-acetamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Key Findings :

Heterocyclic Acetamide Derivatives in Agrochemicals

Several acetamide analogs with different heterocyclic cores exhibit herbicidal or plant-growth-regulating activity:

Key Findings :

- Core Structure Impact: Pyrazole (target compound) vs. Benzothiazoles are often prioritized in drug design for their metabolic stability .

- Environmental Persistence : Acetochlor’s chloro and ethoxymethyl groups contribute to groundwater contamination risks, whereas the nitro group in the target compound might increase resistance to microbial degradation .

Biological Activity

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole moiety is known for its potential in developing therapeutic agents, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer treatments. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure

The structure of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide features a pyrazole ring substituted with a methyl and a nitro group, along with an acetamide functional group. This unique combination contributes to its biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. It has shown effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.40 | 0.80 |

These results suggest that the compound may inhibit bacterial growth by disrupting essential cellular processes, possibly through enzyme inhibition or membrane disruption .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 120 | 60 |

These findings support the hypothesis that 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may modulate inflammatory pathways effectively .

3. Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 26 |

| MCF7 | 30 |

| HepG2 | 15 |

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

A notable study by Wei et al. investigated the effects of various pyrazole derivatives on cancer cell lines, reporting that compounds similar to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibited significant cytotoxicity against A549 cells with an IC50 of approximately 26 μM . Another study focused on the anti-inflammatory properties, where the compound reduced TNF-α levels significantly in LPS-stimulated macrophages .

The biological activity of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. Molecular docking studies suggest favorable interactions with enzymes linked to inflammatory pathways and cancer signaling cascades .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide?

- Methodological Answer : Synthesis typically involves:

Condensation : Reacting 5-methyl-3-nitro-1H-pyrazole with chloroacetamide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

Temperature Control : Maintaining 60–80°C to favor nucleophilic substitution while minimizing side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted starting materials and byproducts .

- Critical Parameters : pH (7–9), reaction time (8–12 hrs), and inert atmosphere (N₂) to prevent oxidation .

Q. How is the structural integrity and purity of the compound confirmed?

- Methodological Answer : Use a multi-technique approach:

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways .

- Solvent Effects : COSMO-RS simulations predict solvent suitability for yield improvement .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst) .

- Example: ICReDD’s approach integrates computational design with experimental validation to reduce trial-and-error .

Q. What methodologies are employed to evaluate biological activity and target interactions?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : MIC assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking : AutoDock/Vina to simulate binding to targets (e.g., kinases, DNA topoisomerases) .

- SPR/Biacore : Quantify binding kinetics (KD, kon/koff) for enzyme inhibition studies .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

Dose-Response Curves : Confirm activity across multiple concentrations (IC₅₀/EC₅₀ values).

Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments .

Off-Target Screening : Check selectivity via protein kinase panels or proteome-wide profiling .

Computational Cross-Check : Compare docking results with experimental IC₅₀ to validate target hypotheses .

Q. What strategies enhance bioactivity through structural modification?

- Methodological Answer :

- SAR Studies :

| Modification | Impact | Example |

|---|---|---|

| Nitro → Amino | Reduce toxicity | Replace -NO₂ with -NH₂ to improve solubility . |

| Acetamide → Sulfonamide | Enhance binding | Introduce sulfonyl group for stronger H-bonding . |

| Pyrazole Substituents | Adjust lipophilicity | Add halogens (Cl/F) for membrane penetration . |

- Prodrug Design : Esterify acetamide to increase bioavailability .

Q. How are metabolite profiles and ADMET properties predicted?

- Methodological Answer :

- In Silico Tools :

- SwissADME : Predict logP, bioavailability radar, and CYP450 interactions.

- PASS Program : Forecast metabolites (e.g., nitro reduction to amine) .

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to identify the source of variability?

- Methodological Answer :

- Variable Control : Standardize cell lines, passage numbers, and culture conditions .

- Impurity Check : Re-purify compound via prep-HPLC and re-test .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed pathways .

Tables for Key Techniques

| Technique | Application | Reference |

|---|---|---|

| NMR | Structural confirmation | |

| Molecular Docking | Target interaction prediction | |

| DFT Calculations | Reaction optimization | |

| LC-MS/MS | Metabolite identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.